molecular formula C18H18BrNO4 B4298322 3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4298322
M. Wt: 392.2 g/mol
InChI Key: LIHZVSZLMSWGOT-UHFFFAOYSA-N
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Description

3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C18H18BrNO4 This compound is characterized by the presence of a bromo-substituted benzoyl group, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the bromo-substituted benzoyl group and an amine.

    Coupling Reaction: The coupling of the resulting intermediate with a methoxyphenylpropanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloro-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
  • 3-[(3-fluoro-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
  • 3-[(3-iodo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-3-4-13(9-15(11)19)18(23)20-16(10-17(21)22)12-5-7-14(24-2)8-6-12/h3-9,16H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZVSZLMSWGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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